Methyl furo[3,2-c]pyridine-3-carboxylate
Description
Nomenclature and Structural Characteristics of the Furo[3,2-c]pyridine (B1313802) Heterocyclic System
The furo[3,2-c]pyridine system is a bicyclic aromatic heterocycle. Its structure arises from the fusion of a furan (B31954) ring and a pyridine (B92270) ring. The nomenclature "[3,2-c]" specifies the manner of this fusion: the furan ring is fused at its 3- and 2-positions to the 'c' face (the C-3 and C-4 positions) of the pyridine ring. This arrangement results in a specific topology where the oxygen atom of the furan ring is adjacent to the ring junction, and the nitrogen atom of the pyridine ring is positioned two atoms away from the fusion.
The parent compound, Furo[3,2-c]pyridine, has the chemical formula C₇H₅NO. nih.gov This planar, rigid scaffold combines the electronic properties of a π-excessive furan ring with a π-deficient pyridine ring. This juxtaposition of electron densities influences the molecule's reactivity, stability, and potential for intermolecular interactions. The furo[3,2-c]pyridine core is also considered an analog of isoquinoline. Derivatives of this core, such as the subject compound Methyl furo[3,2-c]pyridine-3-carboxylate, are formed by substituting various functional groups onto this fundamental ring system.
Table 1: Structural and Chemical Identifiers for Furo[3,2-c]pyridine
| Identifier | Value |
|---|---|
| Molecular Formula | C₇H₅NO nih.gov |
| IUPAC Name | furo[3,2-c]pyridine nih.gov |
| CAS Number | 271-92-1 nih.gov |
| Molecular Weight | 119.12 g/mol nih.gov |
| Canonical SMILES | C1=CN=CC2=C1OC=C2 nih.gov |
Comparative Analysis with Isomeric Furan-Fused Pyridine Systems
The fusion of a furan and a pyridine ring can occur in six distinct ways, leading to six constitutional isomers of furopyridine. Each isomer possesses a unique spatial arrangement of the nitrogen and oxygen heteroatoms and a different pattern of ring fusion, which in turn imparts distinct physical, chemical, and biological properties. A comparative analysis highlights these subtle but significant structural differences.
Furo[3,2-c]pyridine: As described, the furan is fused at its 3,2-positions to the pyridine's c-face.
Furo[2,3-c]pyridine: The furan ring is fused via its 2- and 3-positions to the 'c' face of the pyridine ring.
Furo[2,3-b]pyridine: Fusion occurs between the 2,3-face of the furan and the 'b' face (the C-2 and C-3 positions) of the pyridine ring. This results in the nitrogen and oxygen atoms being adjacent to each other.
Furo[3,2-b]pyridine: The furan's 3,2-face is fused to the 'b' face of the pyridine ring. In this isomer, the nitrogen and oxygen atoms are separated by a carbon atom within the fused system.
Table 2: Comparison of Major Furopyridine Isomers
| Isomer Name | Fusion Pattern | Relative Heteroatom Positions |
|---|---|---|
| Furo[3,2-c]pyridine | Furan ontosight.aiias.ac.in to Pyridine[c] | Oxygen is part of the 5-membered ring; Nitrogen is in the 6-membered ring, separated from the fusion. |
| Furo[2,3-c]pyridine | Furan ontosight.aiias.ac.in to Pyridine[c] | Oxygen is part of the 5-membered ring; Nitrogen is in the 6-membered ring, separated from the fusion. |
| Furo[3,2-b]pyridine | Furan ontosight.aiias.ac.in to Pyridine[b] | Oxygen is part of the 5-membered ring; Nitrogen is adjacent to the fusion in the 6-membered ring. |
| Furo[2,3-b]pyridine | Furan ontosight.aiias.ac.in to Pyridine[b] | Oxygen is part of the 5-membered ring; Nitrogen is adjacent to the fusion in the 6-membered ring. |
Significance of Fused Heterocycles in Organic Chemistry Research
Fused heterocyclic systems, such as furopyridines, are a cornerstone of modern organic chemistry, with profound implications for medicinal chemistry, materials science, and synthetic strategy. ias.ac.infiveable.me These complex ring structures, which consist of two or more rings sharing atoms, possess unique properties that make them highly valuable. fiveable.me
In medicinal chemistry , fused heterocycles are considered "privileged pharmacological structures" because they form the backbone of numerous bioactive natural products and synthetic pharmaceuticals. ias.ac.inresearchgate.net Their rigid, planar structures can facilitate efficient and specific interactions with biological targets like enzymes and receptors. ias.ac.in The presence of multiple heteroatoms introduces dipoles and hydrogen bonding capabilities, which can enhance pharmacokinetic properties. For instance, derivatives of the furo[3,2-c]pyridine core have been investigated for potential antipsychotic activity due to their interaction with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov
In materials science , the distinct electronic and optical properties of fused heterocycles make them attractive for applications in organic electronics, such as organic semiconductors and photovoltaic devices. ias.ac.in The ability to fine-tune these properties through synthetic modification allows for the creation of bespoke functional materials. ias.ac.in
From a synthetic chemistry perspective, the construction of these complex scaffolds drives the development of novel and efficient reaction methodologies. sioc-journal.cn Strategies often involve multi-step or cascade reactions to build the fused ring systems, providing a platform for creating molecular diversity. fiveable.mesemanticscholar.org The versatility of these systems allows chemists to tailor derivatives for a wide array of applications, cementing their importance in both fundamental and applied chemical research. ias.ac.in
Structure
2D Structure
Properties
IUPAC Name |
methyl furo[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-5-13-8-2-3-10-4-6(7)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGYOPRBYFBPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C1C=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl Furo 3,2 C Pyridine 3 Carboxylate and Its Derivatives
Direct Synthesis of Methyl furo[3,2-c]pyridine-3-carboxylate
The direct synthesis of the target ester can be achieved through the esterification of its corresponding carboxylic acid precursor.
Esterification of Furo[3,2-c]pyridine-3-carboxylic Acid Derivatives
The conversion of Furo[3,2-c]pyridine-3-carboxylic acid to its methyl ester is a standard esterification reaction. The Fischer esterification, a classic acid-catalyzed reaction, is a widely employed method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, which also serves as the solvent. masterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor the product. athabascau.ca
The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the desired ester and regenerates the acid catalyst. masterorganicchemistry.com
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition |
| Carboxylic Acid | Furo[3,2-c]pyridine-3-carboxylic acid |
| Alcohol | Methanol (large excess) |
| Catalyst | Concentrated H₂SO₄ or p-TsOH |
| Temperature | Reflux |
| Reaction Time | Several hours to completion |
This table presents generalized conditions for the Fischer esterification. Specific reaction times and temperatures may vary depending on the substrate and scale.
Synthetic Routes to the Furo[3,2-c]pyridine (B1313802) Ring System
The construction of the core furo[3,2-c]pyridine skeleton is a key aspect of synthesizing derivatives of this class. Cascade and intramolecular annulation reactions are powerful strategies for the efficient assembly of this fused heterocyclic system.
Cascade Cyclization Strategies
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and atom-economical approach to complex molecules.
A highly efficient cascade process for the synthesis of furo[3,2-c]pyridine derivatives involves a Sonogashira coupling reaction of 4-hydroxy-3-iodopyridine with a suitable terminal alkyne, followed by an immediate base-induced 5-endo-dig cyclization. semanticscholar.org The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, forms a carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the iodopyridine. semanticscholar.org
Following the Sonogashira coupling, the addition of a base facilitates the deprotonation of the hydroxyl group on the pyridine (B92270) ring. The resulting pyridinolate anion then undergoes an intramolecular nucleophilic attack on the alkyne moiety in a 5-endo-dig cyclization fashion to generate the furan (B31954) ring, thus completing the furo[3,2-c]pyridine scaffold. semanticscholar.org To synthesize this compound via this route, methyl propiolate would be the ideal terminal alkyne.
Table 2: Reagents and Catalysts for Sonogashira/Cyclization Cascade
| Component | Role | Example |
| Pyridine Substrate | Starting material | 4-Hydroxy-3-iodopyridine |
| Alkyne Substrate | Coupling partner | Methyl propiolate |
| Palladium Catalyst | Cross-coupling catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) salt | Co-catalyst | Copper(I) iodide (CuI) |
| Base | For coupling and cyclization | Diisopropylamine (B44863), Triethylamine (B128534) |
| Solvent | Reaction medium | N,N-Dimethylformamide (DMF) |
This table outlines the key components for the Sonogashira coupling followed by cyclization to form the furo[3,2-c]pyridine ring system.
Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the synthesis of heterocyclic compounds through the activation of alkynes and other unsaturated systems. Gold-catalyzed cascade cyclizations can provide access to fused furopyridinyl motifs. While specific examples for the direct synthesis of this compound are not prevalent, related transformations suggest the feasibility of such an approach. For instance, gold-catalyzed intramolecular cyclizations of appropriately substituted alkynylpyridines could lead to the formation of the furo[3,2-c]pyridine ring system. The reaction would likely proceed through the gold-catalyzed activation of the alkyne, making it susceptible to intramolecular attack by a suitably positioned nucleophile on the pyridine ring.
Intramolecular Annulation Reactions
Intramolecular annulation reactions provide another strategic avenue for the construction of the furo[3,2-c]pyridine core. These reactions involve the formation of the furan ring from a pre-functionalized pyridine derivative. While direct routes to the fully aromatic this compound via intramolecular annulation are less common, related strategies have been employed to synthesize saturated or partially saturated analogues. For example, the Pictet-Spengler reaction has been utilized to synthesize tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This reaction involves the condensation of an amine with an aldehyde or ketone followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.gov Additionally, [5C + 1N] annulation strategies have been developed for the synthesis of dihydrofuro[3,2-c]pyridines. nih.gov These saturated and partially saturated systems can potentially be aromatized in subsequent steps to yield the desired furo[3,2-c]pyridine core.
Cyclization of 3-(Furan-2-yl)propenoic Acid Derivatives via Azide (B81097) Intermediates to Furo[3,2-c]pyridin-4(5H)-ones
A key strategy for the construction of the furo[3,2-c]pyridine core involves the thermal cyclization of acyl azides derived from 3-(furan-2-yl)propenoic acids. This intramolecular reaction proceeds to form furo[3,2-c]pyridin-4(5H)-ones, which are valuable intermediates.
The synthesis commences with the preparation of substituted 3-(furan-2-yl)propenoic acids, which can be achieved through methods such as the Doebner modification of the Knoevenagel condensation. These propenoic acids are then converted to their corresponding acyl azides. The crucial cyclization step is typically accomplished by heating the acyl azide in a high-boiling solvent, such as Dowtherm A, leading to the formation of the furo[3,2-c]pyridin-4(5H)-one ring system. researchgate.net
A study by Búdová et al. demonstrated this methodology by preparing various substituted furo[3,2-c]pyridin-4(5H)-ones. The yields for the cyclization step are influenced by the substituents on the furan ring.
| Starting Material (Substituted 3-(furan-2-yl)propenoic acid) | Product (Substituted Furo[3,2-c]pyridin-4(5H)-one) |
| 3-(Furan-2-yl)propenoic acid | Furo[3,2-c]pyridin-4(5H)-one |
| 3-(5-Methylfuran-2-yl)propenoic acid | 2-Methylfuro[3,2-c]pyridin-4(5H)-one |
| 3-(5-Bromofuran-2-yl)propenoic acid | 2-Bromofuro[3,2-c]pyridin-4(5H)-one |
Aromatization of Furo[3,2-c]pyridin-4(5H)-ones to Chloro-Derivatives
The furo[3,2-c]pyridin-4(5H)-ones synthesized in the previous step can be aromatized to furnish the corresponding 4-chlorofuro[3,2-c]pyridines. This transformation is a critical step as the resulting chloro-derivative serves as a versatile precursor for further functionalization.
The aromatization is typically achieved by treating the furo[3,2-c]pyridin-4(5H)-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.net This reaction introduces a chlorine atom at the 4-position, which can subsequently be displaced by various nucleophiles, opening avenues for the synthesis of a diverse range of derivatives.
The following table illustrates the conversion of furo[3,2-c]pyridin-4(5H)-ones to their 4-chloro derivatives as described in the literature.
| Starting Material (Substituted Furo[3,2-c]pyridin-4(5H)-one) | Product (Substituted 4-Chlorofuro[3,2-c]pyridine) |
| Furo[3,2-c]pyridin-4(5H)-one | 4-Chlorofuro[3,2-c]pyridine |
| 2-Methylfuro[3,2-c]pyridin-4(5H)-one | 4-Chloro-2-methylfuro[3,2-c]pyridine |
| 2-Phenylfuro[3,2-c]pyridin-4(5H)-one | 4-Chloro-2-phenylfuro[3,2-c]pyridine |
Multi-Component Reaction (MCR) Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems from simple starting materials in a single synthetic operation.
Cascade Four-Component Condensation for Tetrahydrofuro[3,2-c]pyridine-2-carboxylate Derivatives
A notable MCR approach involves a cascade four-component condensation for the synthesis of tetrahydrofuro[3,2-c]pyridine-2-carboxylate derivatives. researchgate.net This one-pot synthesis demonstrates high efficiency and leads to the formation of the saturated furo[3,2-c]pyridine core.
This reaction typically involves the condensation of a 4-hydroxypyranone, an aryl amine, an aromatic aldehyde, and a pyridinium (B92312) ylide in the presence of a catalytic amount of a base, such as triethylamine, under reflux conditions. This methodology provides access to a library of substituted tetrahydrofuro[3,2-c]pyridine-2-carboxylates in high yields.
Oxidative Cyclization Approaches for Related Furo[3,2-c]coumarins
While not directly leading to furo[3,2-c]pyridines, the synthesis of the structurally related furo[3,2-c]coumarins via oxidative cyclization provides valuable insights into the formation of the fused furan ring. These methods often involve the reaction of a 4-hydroxycoumarin (B602359) derivative with an alkyne or a related synthon.
Various catalytic systems have been employed for this transformation, including palladium, copper, and metal-free conditions. For instance, a palladium-catalyzed oxidative intramolecular cyclization of 4-allyloxycoumarins has been reported to yield furo[3,2-c]coumarins. nih.gov Another approach involves a metal-free, one-pot cyclization/oxidation cascade of 3-alkynyl chromones. nih.gov These methodologies highlight the utility of oxidative C-O bond formation in constructing the furan ring fused to a six-membered heterocycle.
Synthesis of Substituted this compound Derivatives
Derivatization of the Furo[3,2-c]pyridine Core
The furo[3,2-c]pyridine core, once synthesized, can be further modified to introduce a variety of substituents, leading to a diverse range of derivatives. The reactivity of the furo[3,2-c]pyridine system is a blend of the characteristics of its constituent furan and pyridine rings. The furan ring is generally susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic substitution, particularly when activated by an electron-withdrawing group or a suitable leaving group.
A common strategy for derivatization involves nucleophilic substitution at the 4-position, especially when a chloro substituent is present. researchgate.net This chloro group can be readily displaced by a variety of nucleophiles, including alkoxides, amines, and sulfur-based nucleophiles, to introduce new functional groups.
| Reagent | Product |
| Sodium Methoxide | 4-Methoxyfuro[3,2-c]pyridine |
| Morpholine | 4-(Morpholino)furo[3,2-c]pyridine |
| Sodium Hydrosulfide | Furo[3,2-c]pyridine-4-thiol |
Electrophilic substitution reactions, such as nitration and halogenation, are also possible on the furo[3,2-c]pyridine core. The position of substitution will be directed by the electronic properties of the fused ring system and any existing substituents. For instance, in the related benzofuro[2,3-c]pyridine system, electrophilic substitution has been shown to occur on the benzene (B151609) ring. researchgate.net For the furo[3,2-c]pyridine system itself, the electron-rich furan ring would be the expected site of electrophilic attack, likely at the 2- or 3-position, depending on steric and electronic factors. The presence of a methyl carboxylate group at the 3-position would deactivate this position towards further electrophilic attack and direct incoming electrophiles to other available positions on the furan or pyridine ring.
Chemical Reactivity and Transformations of Methyl Furo 3,2 C Pyridine 3 Carboxylate and Its Analogues
Reactions at the Ester Functional Group
The ester functional group at the 3-position of the furo[3,2-c]pyridine (B1313802) ring is a versatile handle for a range of chemical modifications. These transformations are crucial for creating derivatives with altered physical, chemical, and biological properties.
Hydrolysis to Carboxylic Acids
The hydrolysis of the methyl ester of furo[3,2-c]pyridine-3-carboxylate to its corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions. The resulting carboxylic acid serves as a key intermediate for the synthesis of amides, acid chlorides, and other acyl derivatives. While specific literature on the hydrolysis of methyl furo[3,2-c]pyridine-3-carboxylate is not abundant, the general principles of ester hydrolysis are applicable. For instance, treatment with a solution of sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent such as methanol (B129727) or ethanol (B145695), followed by acidification, would be a standard procedure.
Analogous transformations have been documented for similar heterocyclic systems. For example, the hydrolysis of related methyl furopyridine carboxylates has been reported as a straightforward method to obtain the corresponding carboxylic acids. smolecule.com
Table 1: General Conditions for Ester Hydrolysis
| Reagents | Solvent | Temperature | Product |
| NaOH, H₂O | Methanol/Water | Reflux | Furo[3,2-c]pyridine-3-carboxylic acid |
| HCl, H₂O | Dioxane/Water | Reflux | Furo[3,2-c]pyridine-3-carboxylic acid |
Formation of Hydrazides and Subsequent Cyclization to Fused Heterocycles
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of the corresponding carbohydrazide (B1668358). This reaction is typically carried out in a protic solvent like ethanol at reflux temperature. The resulting furo[3,2-c]pyridine-3-carbohydrazide is a valuable intermediate for the synthesis of various fused heterocyclic systems.
A notable application of these hydrazides is their cyclization to form thiadiazole or oxadiazole rings. For instance, the reaction of a carbohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization, can lead to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) derivative fused to the furo[3,2-c]pyridine system. Similarly, reaction with other reagents can yield triazole or other heterocyclic moieties. These reactions significantly expand the chemical diversity of the furo[3,2-c]pyridine core.
While direct examples for this compound are not extensively detailed, the reaction of analogous furo[2,3-b]pyrrole esters with hydrazine to form hydrazides is a well-established procedure. mdpi.com
Table 2: Synthesis of Hydrazides and Fused Heterocycles
| Starting Material | Reagents | Product |
| This compound | Hydrazine hydrate | Furo[3,2-c]pyridine-3-carbohydrazide |
| Furo[3,2-c]pyridine-3-carbohydrazide | 1. CS₂, KOH2. Acid | 5-(furo[3,2-c]pyridin-3-yl)-1,3,4-oxadiazole-2-thiol |
Transformations on the Pyridine (B92270) Moiety
The pyridine ring of the furo[3,2-c]pyridine system is susceptible to a range of transformations, including N-oxidation, and nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or through the formation of N-oxides.
N-Oxidation Reactions (e.g., with m-Chloroperbenzoic Acid)
The nitrogen atom of the pyridine ring in furo[3,2-c]pyridine derivatives can be readily oxidized to the corresponding N-oxide. A common and effective reagent for this transformation is meta-chloroperbenzoic acid (m-CPBA). semanticscholar.org The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at room temperature. semanticscholar.org The formation of the N-oxide activates the pyridine ring, particularly at the positions alpha and gamma to the nitrogen atom, rendering them more susceptible to nucleophilic attack. This activation is a key strategy in the functionalization of the pyridine moiety. The presence of an electron-withdrawing methoxycarbonyl group can influence the reactivity of the pyridine nitrogen towards oxidation. arkat-usa.org
Table 3: N-Oxidation of Furo[3,2-c]pyridine Derivatives
| Substrate | Oxidizing Agent | Solvent | Product |
| 2-(Benzyloxymethyl)furo[3,2-c]pyridine | m-Chloroperbenzoic acid | Dichloromethane | 2-(Benzyloxymethyl)furo[3,2-c]pyridine 5-Oxide semanticscholar.org |
Reissert-Henze Reaction for Cyanation of N-Oxides
The Reissert-Henze reaction provides a classic method for the introduction of a cyano group at the C4-position of the furo[3,2-c]pyridine N-oxide. In this reaction, the N-oxide is treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an acylating agent like benzoyl chloride or dimethylcarbamoyl chloride. nii.ac.jp The reaction proceeds through an intermediate N-acyloxy pyridinium (B92312) salt, which is then attacked by the cyanide nucleophile. This transformation is highly regioselective for the position alpha to the pyridine nitrogen. The resulting 4-cyano-furo[3,2-c]pyridine can be further elaborated into other functional groups, such as carboxylic acids, amides, or tetrazoles.
Table 4: Reissert-Henze Cyanation of Furo[3,2-c]pyridine N-Oxide
| Substrate | Reagents | Solvent | Product |
| Furo[3,2-c]pyridine N-oxide | Trimethylsilyl cyanide, Benzoyl chloride | Dichloromethane | 4-Cyanofuro[3,2-c]pyridine |
Nucleophilic Substitution of Halogen Atoms
Halogenated furo[3,2-c]pyridines are valuable precursors for the introduction of a wide range of functional groups via nucleophilic aromatic substitution (SNAr). A halogen atom, particularly at the C4 position, is activated towards nucleophilic displacement due to the electron-withdrawing effect of the pyridine nitrogen. The reactivity of halopyridines in SNAr reactions is well-established, with fluoro derivatives often being more reactive than their chloro counterparts. acs.org
For example, a 4-chloro-furo[3,2-c]pyridine can react with various nucleophiles such as amines, alkoxides, and thiols to yield the corresponding 4-substituted derivatives. These reactions are typically carried out in a polar aprotic solvent, and the presence of a base may be required to neutralize the generated acid. The substitution at the C4 position is favored due to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. stackexchange.com
Table 5: Nucleophilic Substitution on 4-Halo-furo[3,2-c]pyridines
| Substrate | Nucleophile | Conditions | Product |
| 4-Chloro-furo[3,2-c]pyridine | Piperidine (B6355638) | Heat | 4-(Piperidin-1-yl)furo[3,2-c]pyridine |
| 4-Chloro-furo[3,2-c]pyridine | Sodium methoxide | Methanol, Reflux | 4-Methoxyfuro[3,2-c]pyridine |
N-Amination and Subsequent 1,3-Dipolar Cycloaddition Reactions
The nitrogen atom of the pyridine ring in the furo[3,2-c]pyridine system can be rendered nucleophilic through N-amination, enabling it to participate in further chemical transformations. This process typically involves the use of electrophilic aminating agents. Reagents such as hydroxylamine-O-sulfonic acid (HOSA), mesitylsulfonyl hydroxylamine (B1172632) (MSH), and O-(2,4-dinitrophenyl)hydroxylamine (DPH) are commonly employed for the N-amination of pyridines and their derivatives. nih.gov The reaction results in the formation of an N-aminopyridinium salt, which can then be deprotonated by a base to form a pyridinium ylide. nih.gov
Pyridinium ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This reaction, a type of Huisgen cycloaddition, provides an effective method for the synthesis of five-membered heterocyclic rings fused to the pyridine core. wikipedia.orgnih.gov The reaction of a pyridinium ylide with an alkyne, for instance, leads to the formation of a dihydroindolizine intermediate, which can subsequently aromatize, often through air oxidation, to yield a stable indolizine (B1195054) derivative. nih.gov
While specific studies on the N-amination and subsequent 1,3-dipolar cycloaddition of this compound are not extensively documented, the reactivity of analogous pyridine systems suggests a high potential for such transformations. The presence of the electron-withdrawing carboxylate group on the furan (B31954) ring may influence the reactivity of the pyridine nitrogen. The general mechanism for this two-step process is illustrated below, starting from a generic pyridine derivative.
General Reaction Scheme for N-Amination and 1,3-Dipolar Cycloaddition:
N-Amination: A pyridine derivative reacts with an electrophilic aminating agent (e.g., HOSA) to form an N-aminopyridinium salt.
Ylide Formation: The N-aminopyridinium salt is treated with a base (e.g., K₂CO₃) to generate a pyridinium ylide.
Cycloaddition: The pyridinium ylide reacts with a dipolarophile (e.g., an alkyne) to form a cycloadduct, which can then aromatize.
The efficiency of the cycloaddition step is often enhanced when electron-withdrawing groups are present on both the pyridinium ylide and the dipolarophile. nih.gov
Hydrogenation and Regioselective Reduction Studies
The selective reduction of one heterocyclic ring over another in a fused system like furo[3,2-c]pyridine presents a significant synthetic challenge. The relative susceptibility of the furan and pyridine rings to reduction is dependent on the reaction conditions, including the choice of catalyst and hydrogen source.
Generally, the pyridine ring is more readily reduced by catalytic hydrogenation than the furan ring. This is because pyridines can be hydrogenated under a variety of conditions, often using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or ruthenium-based catalysts. rsc.org The hydrogenation of pyridines leads to the corresponding piperidines. In some cases, the reaction can be stopped at the di- or tetrahydro- stage, such as in the regioselective 1,4-hydroboration of pyridines. nih.govresearchgate.net
In contrast, the reduction of the furan ring typically requires more forcing conditions or specific reagents, as the aromaticity of furan makes it relatively resistant to hydrogenation. However, methods for the chemoselective reduction of double bonds in furan derivatives without affecting the furan ring itself have been developed. mdpi.com
In the context of the furo[3,2-c]pyridine system, studies on the synthesis of tetrahydrofuro[3,2-c]pyridines demonstrate the preferential reduction of the pyridine ring. beilstein-journals.orgnih.gov For example, the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been achieved through a Pictet-Spengler reaction, which involves the formation of the saturated piperidine portion of the molecule while leaving the furan ring intact. beilstein-journals.orgnih.gov This suggests that under these specific reaction conditions, the pyridine ring is more susceptible to reduction.
The selectivity can be attributed to the different electronic properties of the two rings and their interactions with the catalyst surface. The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, facilitating the hydrogenation process. The choice of catalyst can also influence the regioselectivity. For instance, ruthenium nanoparticles have been shown to be effective for the diastereoselective cis-hydrogenation of substituted pyridines under mild conditions. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions (Applicable to Furo[3,2-c]pyridine Precursors and Derivatives)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex heterocyclic molecules.
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org This reaction has been effectively employed in the synthesis of furo[3,2-c]pyridine derivatives.
A notable application involves a cascade process starting from 4-hydroxy-3-iodopyridine. semanticscholar.org This precursor undergoes a Sonogashira coupling with various terminal alkynes, followed by an immediate base-induced 5-endo-dig cyclization of the pyridine oxygen onto the alkyne moiety to construct the furan ring. semanticscholar.org This one-pot reaction provides an efficient route to a range of substituted furo[3,2-c]pyridines.
The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) salt like CuI, and an amine base such as diisopropylamine (B44863) or triethylamine (B128534) in a solvent like DMF at elevated temperatures. semanticscholar.org
| Alkyne Reactant | Product | Catalyst System | Base/Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Propargyl alcohol protected with TBDMS | 2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-c]pyridine | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NH/DMF | 70 °C | 81 |
| Propargyl alcohol protected with MOM | 2-((Methoxymethoxy)methyl)furo[3,2-c]pyridine | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NH/DMF | 70 °C | 75 |
| 1,4-Bis(prop-2-yn-1-yloxy)butane | 1,4-Bis((furo[3,2-c]pyridin-2-yl)methoxy)butane | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NH/DMF | 70 °C | 62 |
The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base, is a versatile method for forming C-C bonds. nih.gov This reaction is applicable to precursors and derivatives of the furo[3,2-c]pyridine system.
Furthermore, the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and esters has been reported to proceed in modest to good yields using Pd(dppf)Cl₂ as the catalyst. researchgate.net This suggests that sulfonyl fluoride derivatives of furo[3,2-c]pyridine could also be suitable substrates for this type of cross-coupling.
The regioselectivity of Suzuki-Miyaura reactions on polyhalogenated pyridines has also been investigated, indicating that selective functionalization of the furo[3,2-c]pyridine core is possible if appropriate precursors are used. beilstein-journals.org The choice of catalyst, ligand, base, and solvent are all crucial factors in optimizing the yield and selectivity of the Suzuki-Miyaura coupling of furo[3,2-c]pyridine derivatives.
| Pyridine Substrate | Boron Reagent | Catalyst | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| 3-Pyridyl triflate | Alkenyl pinacol (B44631) boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 3-Alkenylpyridine | nih.gov |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/Water | 2-(Thiophen-2-yl)pyridine | researchgate.net |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Triaryl-substituted pyridine | beilstein-journals.org |
Advanced Spectroscopic and Structural Elucidation of Methyl Furo 3,2 C Pyridine 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. Through various one- and two-dimensional experiments, it is possible to map the complete atomic connectivity and gain insight into the electronic environment of each nucleus.
The ¹H and ¹³C NMR spectra of Methyl furo[3,2-c]pyridine-3-carboxylate provide the foundational data for its structural verification. The chemical shifts (δ) are influenced by the electronic effects of the fused heterocyclic system, where the electronegative nitrogen and oxygen atoms play a significant role in deshielding adjacent nuclei.
The ¹H NMR spectrum is expected to show distinct signals for each of the seven protons. The aromatic protons on the pyridine (B92270) and furan (B31954) rings resonate at lower fields due to the diamagnetic ring current. dtic.mil The protons on the pyridine ring (H-4, H-6, and H-7) are particularly deshielded due to the electronegativity of the nitrogen atom. The furan proton (H-2) appears as a characteristic singlet, while the methyl protons of the ester group (CH₃) are found at a much higher field.
The ¹³C NMR spectrum displays nine unique carbon signals. The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field. The carbons of the pyridine ring are also significantly deshielded, with C-7 and C-8a being most affected by the adjacent nitrogen and oxygen atoms, respectively. dtic.mil
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |
|---|---|---|---|---|
| 2 | CH | ~8.30 | ~145.0 | s |
| 3 | C | - | ~115.0 | - |
| 3a | C | - | ~148.0 | - |
| 4 | CH | ~7.50 | ~118.0 | d |
| 6 | CH | ~8.60 | ~150.0 | d |
| 7 | CH | ~9.00 | ~140.0 | s |
| 7a | C | - | ~155.0 | - |
| - | OCH₃ | ~4.00 | ~52.0 | s |
| - | C=O | - | ~163.0 | - |
Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons. For this compound, a cross-peak would be expected between the protons at H-4 and H-6, confirming their connectivity within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signal for each protonated carbon (C-2, C-4, C-6, C-7, and the OCH₃ group).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity of quaternary (non-protonated) carbons. Key expected correlations include:
The methyl protons (OCH₃) to the carbonyl carbon (C=O) and C-3.
The furan proton (H-2) to C-3, C-3a, and C-7a.
The pyridine proton H-7 to C-6, C-7a, and C-3a.
These combined techniques allow for a complete and confident assignment of the entire molecular framework.
¹⁵N NMR spectroscopy provides direct information about the nitrogen atom within the pyridine ring. The chemical shift of the nitrogen nucleus is highly sensitive to its electronic environment, including hybridization, lone-pair electron availability, and participation in aromatic systems. nih.gov For the pyridine nitrogen in the furo[3,2-c]pyridine (B1313802) system, the ¹⁵N chemical shift is expected to be in the typical range for aromatic six-membered heterocycles. researchgate.net The precise value can be correlated with the calculated electron density at the nitrogen atom; a lower electron density generally leads to a downfield shift (deshielding). researchgate.net This data is valuable for understanding the electronic structure and reactivity of the molecule, as the nitrogen lone pair availability influences properties like basicity and hydrogen bonding capability.
While the fused furo[3,2-c]pyridine core is rigid and planar, the methyl carboxylate substituent at the C-3 position possesses rotational freedom around the C-C single bond. Temperature-dependent NMR studies can be used to investigate the energetic barrier to this rotation. At very low temperatures, this rotation might become slow enough on the NMR timescale to potentially observe distinct signals for conformers, although this is generally unlikely for a methyl ester. Such studies are more commonly used to probe conformational dynamics in more flexible molecular systems. researchgate.net
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state.
Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would reveal its exact three-dimensional structure. The analysis provides precise bond lengths, bond angles, and torsion angles. For the furo[3,2-c]pyridine system, the structure is expected to be largely planar.
In the crystal lattice, non-covalent interactions dictate the packing arrangement. Aromatic π–π stacking interactions between the planar furo[3,2-c]pyridine rings of adjacent molecules are a likely and significant feature of the crystal packing. nih.gov The analysis would measure the centroid-to-centroid distance between stacked rings, providing insight into the strength of these interactions. The relative orientation of the ester groups and potential weak hydrogen bonds would also be determined, completing the picture of the solid-state architecture.
Table 2: Representative Crystallographic Data for a Furo[3,2-c]pyridine Analog
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9367 |
| b (Å) | 5.3470 |
| c (Å) | 23.7940 |
| β (°) | 96.216 |
| Volume (ų) | 1130.30 |
| Z | 4 |
Note: This data is for a related heterocyclic carboxylate and serves as an illustrative example of the parameters obtained from an X-ray diffraction experiment. mdpi.com
Crystallographic Evidence for Reaction Mechanisms and Ring Closure Pathways
X-ray crystallography provides definitive proof of molecular structure, and in the context of synthesis, it is an invaluable tool for verifying the outcomes of reaction mechanisms and ring closure pathways. For the furo[3,2-c]pyridine scaffold, common synthetic routes involve intramolecular cyclization, where the final connectivity can be unambiguously confirmed by single-crystal X-ray diffraction.
One key synthetic pathway to the related saturated tetrahydrofuro[3,2-c]pyridine core is the Pictet-Spengler reaction. beilstein-journals.orgnih.govnih.gov This reaction involves the condensation of a furan-containing ethanamine with an aldehyde, followed by an acid-catalyzed cyclization. beilstein-journals.orgresearchgate.net The resulting iminium cation undergoes electrophilic attack on the furan ring to form the fused pyridine ring. nih.govresearchgate.net
Crystallographic analysis of products from these reactions provides incontrovertible evidence for the proposed mechanism. For example, the structure of 4-phenyl-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, synthesized via a Pictet-Spengler reaction, was confirmed by X-ray diffraction, with its ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram clearly showing the final ring-fused structure. nih.gov Such analysis validates that the cyclization occurred at the predicted position on the furan ring, confirming the regioselectivity of the reaction and solidifying the mechanistic hypothesis. While a crystal structure for this compound itself is not detailed in the reviewed literature, the analysis of its hydrogenated precursors demonstrates the power of crystallography in confirming the success of ring-closure strategies. nih.gov
Analysis of Intermolecular Interactions in Crystal Lattices
The arrangement of molecules within a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonds and π–π stacking, dictate the material's physical properties. For pyridine-containing compounds, the nitrogen atom is a common hydrogen bond acceptor, while the aromatic ring can participate in π-stacking.
In the crystal structures of related pyridine carboxylate derivatives, several key interactions are consistently observed:
Hydrogen Bonding: The pyridine nitrogen atom frequently acts as an acceptor for hydrogen bonds. While the title compound lacks strong hydrogen bond donors, weak C–H⋯O and C–H⋯N interactions are expected. In co-crystals of pyridine with carboxylic acids, strong O–H⋯N hydrogen bonds are the primary motif. rsc.org The presence of the ester carbonyl group in this compound provides an additional hydrogen bond acceptor site, likely leading to C–H⋯O interactions with neighboring aromatic or methyl protons.
π–π Stacking: Aromatic rings often arrange in parallel or offset geometries to maximize attractive π–π stacking interactions. In zinc(II) carboxylates containing pyridine, π–π stacking between the pyridine and benzoate (B1203000) rings is operative in the crystal lattice. researchgate.net For N-(pyridine-2-carbonyl)pyridine-2-carboxamides, however, only weak π–π interactions with large centroid-to-centroid distances (over 4.9 Å) are observed, indicating that other forces can dominate the packing arrangement. nih.gov The furo[3,2-c]pyridine system, being an extended aromatic structure, is expected to exhibit significant π–π stacking, influencing its solid-state packing.
| Interaction Type | Potential Groups Involved in Target Molecule | Typical Distance/Geometry | Reference Example |
|---|---|---|---|
| Strong Hydrogen Bond (Acceptor) | Pyridine Nitrogen | O–H···N distance ~2.6-2.8 Å | Pyridine co-crystals with carboxylic acids rsc.org |
| Weak Hydrogen Bond (Acceptor) | Ester Carbonyl Oxygen (C=O) | C–H···O distance ~3.0-3.5 Å | Zinc(II) carboxylates with pyridine researchgate.net |
| π–π Stacking | Furo[3,2-c]pyridine aromatic system | Centroid-centroid distance ~3.5-5.5 Å | N-(pyridine-2-carbonyl)pyridine-2-carboxamides nih.gov |
Vibrational Spectroscopy and Mass Spectrometry
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FT-IR spectrum is expected to show characteristic peaks corresponding to its constituent parts: the fused aromatic rings and the methyl ester group.
The principal expected vibrational modes are detailed below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Methyl C-H | Asymmetric/Symmetric Stretching | 2950 - 3000 | Medium-Weak |
| Ester C=O | Stretching | 1715 - 1735 | Strong |
| Aromatic C=C and C=N | Ring Stretching | 1450 - 1620 | Medium-Strong |
| Ester C-O | Stretching | 1100 - 1300 | Strong |
| Aromatic C-H | Out-of-Plane Bending | 750 - 900 | Strong |
The strong absorption band in the 1715-1735 cm⁻¹ region is highly diagnostic for the ester carbonyl (C=O) group. The series of peaks between 1450 and 1620 cm⁻¹ corresponds to the stretching vibrations of the fused furan and pyridine rings. researchgate.net The strong C-O stretching of the ester group is typically found in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. rsc.org
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₉NO₃, Molecular Weight: 191.19 g/mol ), electron ionization (EI) would lead to a molecular ion (M⁺˙) peak at m/z 191, followed by a series of characteristic fragmentation patterns.
The primary fragmentation pathways for esters involve cleavage at the bonds adjacent to the carbonyl group. The fused aromatic ring system is relatively stable, but can also undergo characteristic cleavages.
Key expected fragments include:
Loss of the methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. This would produce a prominent peak at m/z 160.
Loss of the carbomethoxy group (•COOCH₃): Cleavage of the entire ester group from the aromatic ring would result in a fragment corresponding to the furo[3,2-c]pyridine radical cation at m/z 132.
Loss of formaldehyde (B43269) (CH₂O) from the M-1 ion: Following the loss of a hydrogen atom, a rearrangement can lead to the elimination of formaldehyde from the ester group, producing a fragment at m/z 160.
Ring Fragmentation: The fused heterocyclic system can undergo more complex fragmentation, often involving the loss of small molecules like CO or HCN. For instance, the fragment at m/z 132 could potentially lose carbon monoxide (CO) to give a fragment at m/z 104.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 191 | [M]⁺˙ (Molecular Ion) | [C₁₀H₉NO₃]⁺˙ | - |
| 160 | [M - •OCH₃]⁺ | [C₉H₆NO₂]⁺ | α-cleavage, loss of methoxy radical |
| 132 | [M - •COOCH₃]⁺ | [C₈H₆NO]⁺ | Cleavage of the ester group |
| 104 | [M - •COOCH₃ - CO]⁺ | [C₇H₆N]⁺ | Loss of CO from the m/z 132 fragment |
These fragmentation patterns, particularly the initial losses from the ester functional group, provide strong confirmatory evidence for the structure of this compound. libretexts.orgnist.gov
Computational and Theoretical Investigations of Methyl Furo 3,2 C Pyridine 3 Carboxylate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational to modern computational chemistry, offering insights into the electronic behavior of molecules. These methods can be broadly divided into high-accuracy ab initio and Density Functional Theory (DFT) methods, and more computationally efficient semi-empirical methods.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Ab initio methods, such as Hartree-Fock (HF), and particularly Density Functional Theory (DFT), are cornerstones for investigating the electronic structure and geometry of heterocyclic systems. DFT, with hybrid functionals like B3LYP, has become a standard approach due to its balance of accuracy and computational cost. scielo.org.mx These methods are used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation on the potential energy surface. scielo.org.mx
The choice of basis set, such as the Pople-style 6-311+G**, is crucial for obtaining accurate results. doi.org Larger basis sets with polarization (d) and diffuse (++) functions provide a more flexible description of the electron distribution, which is essential for molecules containing heteroatoms and π-systems. scielo.org.mx
Key electronic properties derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. scielo.org.mxscielo.org.mx The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. science.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is crucial for predicting intermolecular interactions. scielo.org.mxscielo.org.mx
Population Analysis: Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are used to calculate the partial atomic charges, offering insights into the delocalization of charge within the molecule. scielo.org.mxscielo.org.mx
| Parameter | Description | Typical Application |
|---|---|---|
| Optimized Geometry | Calculation of the lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | Structural analysis and comparison with experimental data (e.g., X-ray crystallography). |
| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. The energy gap indicates molecular stability. | Prediction of reactivity, electronic transitions, and charge transfer properties. science.govscience.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identification of sites for electrophilic and nucleophilic attack. scielo.org.mx |
| Atomic Charges | Distribution of electron charge among the atoms in the molecule (e.g., via Mulliken or NPA analysis). | Understanding charge delocalization and polar regions of the molecule. scielo.org.mx |
Semi-Empirical Methods for Conformational Analysis and Heats of Formation
Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model number 3), offer a computationally less intensive alternative to ab initio and DFT methods. uni-muenchen.dewustl.edu These methods are based on the Hartree-Fock formalism but simplify the calculations by neglecting certain integrals and using parameters derived from experimental data to compensate. uni-muenchen.denih.gov This parameterization allows for the rapid calculation of molecular properties for large numbers of compounds or for exploring complex potential energy surfaces.
Key applications of semi-empirical methods include:
Conformational Analysis: Due to their speed, methods like AM1 and PM3 are well-suited for scanning the rotational freedom of bonds to identify different stable conformers and their relative energies. researchgate.net However, some studies have noted that AM1 and PM3 can struggle to accurately predict the stability of certain secondary structures, such as helices and turns, sometimes rendering them distorted or unstable. nih.gov
Heats of Formation (ΔHf°): Unlike ab initio methods that calculate total electronic energies, semi-empirical methods like AM1 and PM3 are typically parameterized to directly calculate the standard gas-phase heats of formation at 298 K. uni-muenchen.denih.gov The accuracy of these predictions varies, with newer parameterizations like RM1 (Recife Model 1) often showing improved performance over AM1 and PM3. scielo.br For instance, the average unsigned error for heats of formation is reported as 11.15 kcal/mol for AM1 and 7.98 kcal/mol for PM3, compared to 5.77 kcal/mol for RM1. scielo.br
| Method | Basis of Parameterization | Strengths | Limitations |
|---|---|---|---|
| AM1 | Re-parameterization of MNDO with a modified core-core repulsion function to improve the description of hydrogen bonds. nih.gov | Faster than ab initio/DFT, useful for large systems and initial conformational searches. | Can be less accurate for heats of formation and certain conformations compared to newer methods. nih.govscielo.br |
| PM3 | Re-parameterization of AM1 using a different strategy and a larger set of experimental data for parameter fitting. nih.gov | Generally provides reasonable geometries and heats of formation for a wide range of organic molecules. | Known inaccuracies for certain systems, such as pyramidalization of amide nitrogens and unwinding of helices. uni-muenchen.denih.gov |
Studies of Aromaticity and Stability within Furo[3,2-c]pyridine (B1313802) Systems
The furo[3,2-c]pyridine system is a fused bicyclic heteroaromatic compound. The stability and reactivity of this core are intrinsically linked to the degree of aromaticity in both the furan (B31954) and pyridine (B92270) rings. Aromaticity is a complex concept that is quantified computationally using several indices.
Theoretical studies on structurally related systems, such as furo[3,2-b]pyrrole and furo[2,3-b]pyrrole, have utilized DFT calculations (B3LYP/6-311+G**) to analyze aromaticity. doi.org These studies reveal that the aromatic character of one ring is significantly influenced by the topology of the fused system. doi.org
Commonly used computational descriptors for aromaticity include:
Geometric Indices (e.g., HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 (or less) indicates a non-aromatic system. scribd.com
Magnetic Indices (e.g., NICS): Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the center of the ring (NICS(0)). A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. acs.org
Studies on related furopyrrole systems have shown that the aromaticity and stability are strongly dependent on the arrangement of the heteroatoms and the nature of substituents. doi.org For instance, electron-withdrawing groups can significantly alter the bond alternation and, consequently, the local aromaticity of the individual rings. doi.org Similar principles are expected to govern the aromatic character of the Methyl furo[3,2-c]pyridine-3-carboxylate system.
Coordination Chemistry and Potential Material Applications of Furo 3,2 C Pyridine Derivatives
Complexation with Metal Centers
Furo[3,2-c]pyridine (B1313802) derivatives readily act as ligands, coordinating with various transition metal centers to form stable complexes. Their study is crucial for developing new materials with tailored electronic and photophysical properties.
Synthesis and Structural Characterization of Transition Metal Complexes (e.g., Copper(II), Cobalt(II)) with Furo[3,2-c]pyridine Ligands
The synthesis of transition metal complexes involving furo[3,2-c]pyridine ligands has been successfully achieved, particularly with copper(II) and cobalt(II). These complexes are typically prepared by reacting a metal salt with the respective furo[3,2-c]pyridine derivative in a suitable solvent.
For instance, monomeric cobalt(II) complexes with the general formula [Co(MTK)2L2] have been synthesized, where L represents furo[3,2-c]pyridine derivatives like FP (furo[3,2-c]pyridine), MeFP (2-methylfuro[3,2-c]pyridine), BFP ( Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine), and CF3FP (2-(3-trifluoromethylphenyl)furo[3,2-c]pyridine). researchgate.net Similarly, both dinuclear complexes of the acetate (B1210297) type, [Cu2(MTK)4L2], and monomeric complexes, [Cu(MTK)2L2], have been obtained for copper(II). researchgate.net The formation of monomeric versus dimeric copper(II) complexes can be influenced by the stoichiometry of the ligand. researchgate.net Another series of monomeric copper(II) complexes, [Cu(2-MeSnic)2L2], has also been reported. researchgate.net
Characterization of these complexes is performed using a combination of elemental analysis, infrared spectroscopy, electronic spectroscopy, and X-ray crystallography. researchgate.netresearchgate.net X-ray single crystal structure analysis has been pivotal in confirming the molecular structures and coordination environments of these compounds. researchgate.net
| Complex Formula | Metal Center | Furo[3,2-c]pyridine Ligand (L) | Reference |
|---|---|---|---|
| [Cu(MTK)2(MeFP)2] | Copper(II) | 2-methylfuro[3,2-c]pyridine (MeFP) | researchgate.net |
| [Co(MTK)2(FP)2] | Cobalt(II) | furo[3,2-c]pyridine (FP) | researchgate.net |
| [Cu(2-MeSnic)2(fpy)2(H2O)] | Copper(II) | furo[3,2-c]pyridine (fpy) | researchgate.net |
| [Cu(MTK)2(BFP)2] | Copper(II) | Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine (BFP) | researchgate.net |
Investigation of Coordination Modes and Geometries
The coordination geometry around the central metal ion in these complexes is a key determinant of their physical and chemical properties. Furo[3,2-c]pyridine ligands typically coordinate to the metal center through the nitrogen atom of the pyridine (B92270) ring. researchgate.netresearchgate.net
In the case of cobalt(II) complexes such as [Co(MTK)2L2], a distorted octahedral coordination polyhedron around the Co(II) ion is observed. researchgate.net For copper(II) complexes, the geometry can vary. The crystal structure of [Cu(MTK)2(MeFP)2] revealed a distorted tetragonal-bipyramidal arrangement, with the copper(II) atom located at a crystallographic center of symmetry. researchgate.net Similarly, the Cu(II) atom in the complex [Cu(2-MeSnic)2(fpy)2(H2O)] is six-coordinated, exhibiting a highly distorted tetragonal–bipyramidal geometry. researchgate.net In this structure, two nitrogen atoms from the furo[3,2-c]pyridine ligands occupy trans-positions in the coordination sphere. researchgate.net The carboxylic groups of the co-ligands can bind in either a monodentate or an asymmetrically bidentate (chelating) fashion. researchgate.netresearchgate.net
| Complex | Metal Ion | Coordination Geometry | Coordination Details | Reference |
|---|---|---|---|---|
| [Co(MTK)2L2] | Co(II) | Distorted Octahedral | Coordination via N-atom of furopyridine and O-atoms of carboxylate. | researchgate.net |
| [Cu(MTK)2(MeFP)2] | Cu(II) | Distorted Tetragonal-Bipyramidal | Asymmetric chelate coordination of the carboxylic group. | researchgate.net |
| [Cu(2-MeSnic)2(fpy)2(H2O)] | Cu(II) | Highly Distorted Tetragonal-Bipyramidal | Six-coordinated Cu(II) with two N-atoms from fpy in trans-positions. | researchgate.net |
Applications in Materials Science
The unique characteristics of furo[3,2-c]pyridine derivatives make them attractive for various applications in materials science, ranging from light-emitting devices to self-assembled molecular systems.
Photophysical Properties (e.g., Fluorescence Quantum Yields)
Furo[3,2-c]pyridine derivatives have demonstrated significant potential in photophysical applications due to their luminescent properties. Certain derivatives exhibit promising blue luminous performance, with fluorescence quantum yields reaching as high as 75%. researchgate.net
Furthermore, a series of highly efficient phosphorescent iridium(III) complexes based on furo[3,2-c]pyridine ligands have been developed. acs.org By modifying the molecular structures of the ligands, the emission colors of these complexes can be tuned across the entire visible spectrum, from blue (477 nm) to deep-red (641 nm). acs.org These complexes maintain high photoluminescence quantum yields (PLQYs), particularly in the green to yellow range (0.55–0.78). acs.org This tunability and high efficiency underscore their potential for use in advanced lighting and display technologies. acs.org
| Material Type | Emission Color/Wavelength | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| Furo[2,3-c]isoquinoline derivatives | Blue | Up to 75% | researchgate.net |
| Iridium(III) complexes | Greenish-Blue to Greenish-Yellow (477–560 nm) | 0.55–0.78 | acs.org |
| Iridium(III) complexes | Orange to Deep-Red (590–640 nm) | 0.10–0.34 | acs.org |
Formation of Self-Assembled Monolayers
Furo[3,2-c]pyridine derivatives have been shown to form self-assembled monolayers (SAMs) on surfaces. researchgate.net The ability of a multivalent furo[3,2-c]pyridine compound to create a two-dimensional, closely packed crystalline structure at the interface between highly oriented pyrolytic graphite (B72142) and 1-phenyloctane has been demonstrated using scanning tunneling microscopy (STM). researchgate.net This self-assembly is driven by non-covalent interactions, including potential hydrogen bonding between the nitrogen atoms of the pyridine ring and hydrogen atoms of adjacent molecules. researchgate.net The formation of ordered monolayers is a key step in the bottom-up fabrication of molecular-scale electronic devices and functional surfaces.
Role as Building Blocks in Supramolecular Chemistry and Organic Electronics
The development of synthetic routes to create multivalent furo[3,2-c]pyridine derivatives, such as divalent and trivalent compounds connected by spacers, highlights their utility as versatile building blocks in supramolecular chemistry. semanticscholar.org These molecules can be designed to self-assemble into larger, well-defined architectures through specific intermolecular interactions. researchgate.net
In the field of organic electronics, furo[3,2-c]pyridine-based materials have shown exceptional promise. The highly efficient phosphorescent iridium complexes mentioned previously have been successfully incorporated into phosphorescent organic light-emitting diodes (OLEDs). acs.org These devices exhibit high performance across the visible spectrum, achieving state-of-the-art external quantum efficiencies, for example, up to 31.8% for green-emitting OLEDs. acs.org This demonstrates the significant potential of furo[3,2-c]pyridine derivatives as foundational components for full-color OLED displays and other organic electronic applications. acs.org
Research on Novel Fused Ring Systems and Derivatives Incorporating the Furo 3,2 C Pyridine Motif
Bifuro[3,2-c]pyridine Derivatives
The synthesis of bifuro[3,2-c]pyridine derivatives has been achieved through efficient cascade processes. semanticscholar.org One prominent method involves the Sonogashira reaction of 4-hydroxy-3-iodopyridine with suitable terminal alkynes, which is immediately followed by a 5-endo-dig cyclization to form the furan (B31954) ring. semanticscholar.org By employing dialkynes or trialkynes in this reaction, multivalent furo[3,2-c]pyridines can be prepared. semanticscholar.org
Alternative coupling methods have also been utilized to create these structures. semanticscholar.org For instance, the fully conjugated bifuro[3,2-c]pyridine derivative was synthesized from a rigid diyne in a 67% yield. semanticscholar.org The photophysical properties of several of these compounds have been a subject of comparison and study. semanticscholar.org
Table 1: Synthesis of Bifuro[3,2-c]pyridine Derivatives
| Starting Materials | Reaction Type | Key Features |
|---|---|---|
| 4-hydroxy-3-iodopyridine, terminal alkynes | Sonogashira reaction / 5-endo-dig cyclization | Cascade process, flexible building block system. semanticscholar.org |
Pyrrolo[2',3':4,5]furo[3,2-c]pyridine Derivatives
The synthesis of the 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives has been reported. researchgate.net This tricyclic heterocyclic system represents a fusion of pyrrole, furan, and pyridine (B92270) rings, creating a novel molecular architecture. Research in this area contributes to the expanding library of complex nitrogen-containing fused heterocycles.
Furo[3,2-e]pyrazolo[3,4-b]pyrazine Derivatives
A series of novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines have been synthesized. researchgate.net The key starting material for these syntheses is 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. researchgate.net This precursor reacts with α-halocarbonyl compounds such as diethyl 2-bromomalonate, phenacyl bromide, and chloroacetone (B47974) to yield the target furo[3,2-e]pyrazolo[3,4-b]pyrazine derivatives. researchgate.net
Further chemical transformations of these derivatives have been explored. For example, cyclocondensation of an amino benzoyl derivative with diethyl malonate produced an oxopyridine carboxylate derivative. researchgate.net Additionally, the amino ester derivative has been used as a precursor for synthesizing other heterocyclic compounds through reactions like hydrazinolysis. researchgate.net
Table 2: Synthesis of Furo[3,2-e]pyrazolo[3,4-b]pyrazine Derivatives
| Starting Material | Reagent | Resulting Derivative |
|---|---|---|
| 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | Diethyl 2-bromomalonate | 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazine. researchgate.net |
| 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | Phenacyl bromide | 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazine. researchgate.net |
| 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | Chloroacetone | 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazine. researchgate.net |
Furo[2,3-c]pyridazin-4(1H)-one Derivatives
A novel heteroaromatic ring system, furo[2,3-c]pyridazin-4(1H)-one, has been synthesized for the first time through a five-step method. researchgate.net This research reported the synthesis of 3-carboxylic acid and methyl-3-carboxylate derivatives of 1-phenyl and 1-(p-methoxyphenyl) substituted compounds. researchgate.net The development of synthetic routes to new heterocyclic cores like this is a fundamental aspect of medicinal and materials chemistry.
Chromeno[3,2-c]pyridine Derivatives
The chromeno[3,2-c]pyridine scaffold is found in a number of natural alkaloids and has attracted scientific interest due to the biological activities demonstrated by its derivatives, including antimicrobial, antivirus, and cytotoxic effects. researchgate.netdntb.gov.ua Consequently, various synthetic methodologies for the preparation of these compounds have been developed.
Synthetic approaches include:
Three-Component Reactions: A facile, one-pot synthesis of chromeno[3,2-c]pyridine-1,9-diones has been achieved through a SnCl₂·2H₂O-mediated three-component reaction of 4-hydroxypyridine-2-ones, aldehydes, and dimedone. mdpi.com
Cascade Cyclization: An acid-promoted cascade cyclization of aryl group-substituted propargyl alcohol derivatives with a p-hydroxybenzylamine unit has been used to obtain chromeno[3,2-c]pyridines. mdpi.com
Palladium-Catalyzed Intramolecular C-arylation: Ugi adduct chromones have been converted to chromeno[3,2-c]pyridine derivatives through a ligand-free Pd-catalyzed intramolecular C-arylation. mdpi.com
Research has also focused on synthesizing a variety of derivatives by modifying the degree of saturation of the pyridine ring and introducing different substituents at various positions on the chromeno[3,2-c]pyridine core. nih.gov
Table 3: Synthetic Methods for Chromeno[3,2-c]pyridine Derivatives
| Method | Key Reagents/Substrates | Type of Derivative |
|---|---|---|
| Three-Component Reaction | 4-Hydroxypyridine-2-ones, aldehydes, dimedone, SnCl₂·2H₂O | Chromeno[3,2-c]pyridine-1,9-diones. mdpi.com |
| Cascade Cyclization | Aryl-substituted propargyl alcohol derivatives | Fused heterocycles. mdpi.com |
| Pd-catalyzed C-arylation | Ugi adduct chromones | Fused heterocycles. mdpi.com |
Naphtho[2,1-b]furo[3,2-b]pyridine Derivatives
Novel naphtho[2,1-b]furo[3,2-b]pyridine derivatives have been synthesized and investigated for potential antimicrobial activity. researchgate.net A key synthetic strategy is the Friedlander cyclization. researchgate.net This reaction is performed on 2-acyl-3-aminonaphtho[2,1-b]furans with active methylene (B1212753) compounds to produce the target title compounds. researchgate.net The starting 2-acyl-3-aminonaphtho[2,1-b]furans are themselves synthesized from 2-hydroxy-1-naphthaldehyde (B42665) oxime by treatment with α-haloketones via a Thorpe-Ziegler reaction. researchgate.net All newly synthesized compounds were characterized by elemental analysis and spectral studies. researchgate.net
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives
Derivatives of pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine have been synthesized and evaluated for their potential as inhibitors of various enzymes. nih.govnih.gov These compounds have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4) and PI3 kinase p110alpha. nih.govnih.gov
In the development of PDE4 inhibitors, structure-activity relationship studies revealed that gem-dimethylcyclohexyl moieties fused to the pyridine ring and substitution at the 5-position of the scaffold were key for high affinity. nih.gov For PI3 kinase inhibitors, a 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine was identified as a novel inhibitor, and subsequent structural modifications led to a 2-aryl-4-morpholinopyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivative with significantly greater potency. nih.gov This derivative also showed anti-proliferative activity in various cancer cell lines. nih.gov Another study prepared a tricyclic pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine via heterocyclization of an ester derivative followed by a reaction with formamide. nih.gov
Table 4: Research on Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives
| Derivative Type | Biological Target | Key Findings |
|---|---|---|
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines (PFP) | Phosphodiesterase type 4 (PDE4) | Specific structural features identified for high enzyme affinity. nih.gov |
| 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine | PI3 kinase p110alpha | Discovered as a potent inhibitor with anti-proliferative activity. nih.gov |
Other Structurally Related Furopyridines (e.g., Furo[3,4-c]pyridine)
The constitutional isomer, furo[3,4-c]pyridine (B3350340), also presents a unique heterocyclic framework with its own distinct chemical properties and potential applications.
Synthesis and Properties of Furo[3,4-c]pyridine
The synthesis of the furo[3,4-c]pyridine system can be approached through various synthetic strategies. One common precursor is 3,4-pyridinedicarboxylic anhydride, also known as cinchomeronic anhydride. tcichemicals.com This starting material allows for the construction of the fused furanone ring. The resulting furo[3,4-c]pyridine-1,3-dione (B57819) is a key intermediate for further derivatization. tcichemicals.compipzine-chem.com The unique arrangement of the fused rings in furo[3,4-c]pyridine, with the furan oxygen adjacent to the pyridine ring, influences its electronic distribution and reactivity.
Biological Relevance of Furo[3,4-c]pyridine Derivatives
Derivatives of furo[3,4-c]pyridine have been explored for their potential biological activities. For instance, compounds incorporating the furo[3,4-c]pyridine-3,4(1H,5H)-dione core have been investigated for anticancer, antiviral, and anti-inflammatory effects. ontosight.ai The specific biological activity is highly dependent on the substituents attached to the core structure.
Q & A
Q. What are the common synthetic routes for preparing methyl furo[3,2-c]pyridine-3-carboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via multi-step reactions starting from precursors such as 4-hydroxycoumarins or substituted pyridine derivatives. A Rh-catalyzed tandem reaction is effective for constructing the fused furopyridine core, as seen in analogous furo[3,2-c]pyridine derivatives . Key factors include:
- Catalyst selection : Rhodium or silver catalysts enable regioselective cyclization.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C optimize cyclization efficiency.
- Purification : Column chromatography or recrystallization improves purity (>95%) .
Yield variations (30–70%) often arise from competing side reactions, such as incomplete cyclization or oxidation of intermediates.
Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?
- 1H/13C NMR : The fused furopyridine system shows distinct aromatic proton signals in the δ 7.0–8.5 ppm range. The methyl ester group (COOCH₃) appears as a singlet at δ 3.8–4.0 ppm, while the pyridine ring protons exhibit splitting patterns indicative of substitution .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 177 (C₉H₇NO₃⁺) confirms the molecular formula. Fragmentation patterns (e.g., loss of COOCH₃) further validate the ester moiety .
- IR : Strong absorbance at ~1700 cm⁻¹ corresponds to the carbonyl group (C=O) of the ester .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Solubility : The compound is sparingly soluble in water but dissolves in polar solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) .
- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester group or oxidative degradation of the furan ring .
Advanced Research Questions
Q. How do substituents at the C-2 and C-3 positions of the furopyridine ring influence biological activity?
Modifications at C-2/C-3 significantly alter bioactivity:
- C-2 substituents : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing electrophilicity, as demonstrated in furo[3,2-c]pyridine derivatives against Xanthomonas spp. (MIC: 8–32 µg/mL) .
- C-3 substituents : Bulky groups (e.g., aryl) reduce metabolic clearance but may decrease solubility. For example, 3-carboxamide analogs show improved kinase inhibition (IC₅₀: 0.5–2 µM) compared to ester derivatives .
Methodological insight : Use Suzuki-Miyaura coupling to introduce aryl groups or nucleophilic substitution for halides .
Q. What mechanistic insights explain contradictory data in radical scavenging assays for furopyridine derivatives?
Discrepancies in DPPH radical quenching assays (e.g., variable IC₅₀ values) arise from:
- Reaction pathways : Competing single-electron transfer (SET) vs. hydrogen atom transfer (HAT) mechanisms. Methyl esters like methyl 3-hydroxy-1H-pyrrole-2-carboxylate primarily follow SET, sensitive to pH and solvent polarity .
- Substituent effects : Electron-donating groups (e.g., -OCH₃) enhance HAT efficiency, while electron-withdrawing groups favor SET .
Resolution : Standardize assay conditions (e.g., ethanol solvent, pH 7.4) and use ESR spectroscopy to distinguish pathways .
Q. How can computational modeling (DFT, molecular docking) guide the design of this compound analogs for target-specific applications?
- DFT calculations : Predict reactivity of the furan ring (e.g., electrophilic attack at C-5) and ester group hydrolysis kinetics. HOMO-LUMO gaps correlate with stability; lower gaps (<5 eV) suggest higher reactivity .
- Docking studies : The planar furopyridine scaffold fits into hydrophobic pockets of enzymes (e.g., kinases). Docking scores improve with C-3 carboxamide derivatives due to hydrogen bonding with active-site residues .
Q. What strategies mitigate side reactions (e.g., dimerization, oxidation) during large-scale synthesis?
- Optimized catalysts : Yb(OTf)₃-catalyzed [3+2] annulation reduces dimerization by stabilizing transition states .
- Protecting groups : Temporarily protect reactive sites (e.g., NH₂ with Boc) during functionalization .
- Process control : Maintain low temperatures (0–5°C) during nitration or halogenation steps to suppress oxidation .
Comparative and Methodological Questions
Q. How does this compound compare to thieno[3,2-c]pyridine analogs in terms of electronic properties and pharmacological potential?
- Electronic properties : The oxygen atom in the furan ring lowers electron density compared to sulfur in thienopyridines, reducing nucleophilicity but enhancing metabolic stability .
- Pharmacology : Thieno analogs exhibit stronger antibacterial activity (e.g., against Fusarium graminearum), while furo derivatives are more selective for cancer cell lines (e.g., IC₅₀: 12 µM vs. 25 µM for thieno analogs) .
Q. What analytical techniques resolve ambiguities in regioselectivity during functionalization of the furopyridine core?
- X-ray crystallography : Definitively assigns substitution patterns, as seen in ethyl 2-{5-[(3-oxo-3,4-dihydroxyphenyl)amino]methyl}pyridine-3-carboxylate derivatives .
- 2D NMR (COSY, NOESY) : Correlates proton-proton coupling to confirm regiochemistry in complex mixtures .
Q. How can kinetic studies improve the efficiency of catalytic asymmetric syntheses for enantiomerically pure derivatives?
- Rate profiling : Identify rate-limiting steps (e.g., cyclization vs. esterification) using in situ IR or HPLC .
- Chiral catalysts : Rhodium complexes with BINAP ligands achieve enantiomeric excess (ee) >90% for this compound analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
